1,2,4-Oxadiazol-3-amine
Overview
Description
1,2,4-Oxadiazol-3-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its unique bioisosteric properties and wide spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. This reaction typically occurs in the presence of organic bases at room temperature . Another method involves the use of oxidative cyclization reactions, which have been found to be efficient for the preparation of 1,2,4-oxadiazoles .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often employs scalable and efficient synthetic routes. The use of room temperature cyclization of amidoximes with acyl chlorides or anhydrides in suitable solvents is a preferred method due to its high efficiency and uncomplicated work-up .
Chemical Reactions Analysis
1,2,4-Oxadiazol-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into corresponding amines or other reduced forms.
Common reagents used in these reactions include organic bases, acyl chlorides, anhydrides, and palladium catalysts . Major products formed from these reactions include substituted oxadiazoles, nitro derivatives, and amines .
Scientific Research Applications
1,2,4-Oxadiazol-3-amine has a wide range of applications in scientific research:
Biology: This compound exhibits significant biological activities, including antibacterial, antiviral, and antifungal properties
Medicine: It is a key component in the development of new drugs, particularly those targeting infectious diseases and cancer
Industry: This compound derivatives are used in the production of energetic materials and as intermediates in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazol-3-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids . Additionally, it can bind to amino acids around active pockets of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
1,2,4-Oxadiazol-3-amine can be compared with other oxadiazole isomers, such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the resulting biological activities . Similar compounds include:
1,2,3-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole: Often used in the development of energetic materials.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antibacterial properties.
Properties
IUPAC Name |
1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESVPXIDGLPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313612 | |
Record name | 1,2,4-Oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-64-6 | |
Record name | 1,2,4-Oxadiazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39512-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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